Ethyltriphenyltin
Overview
Description
Ethyltriphenyltin, with the chemical formula
C20H20Sn
, is an organotin compound characterized by the presence of an ethyl group and three phenyl groups attached to a tin atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyltriphenyltin can be synthesized through several methods, one of which involves the reaction of triphenyltin chloride with ethylmagnesium bromide in an ether solution. The reaction proceeds as follows:
(C6H5)3SnCl+C2H5MgBr→(C6H5)3SnC2H5+MgClBr
This reaction typically requires an inert atmosphere to prevent the oxidation of the reagents and is carried out at low temperatures to control the reaction rate.
Industrial Production Methods: On an industrial scale, this compound is produced using similar organometallic synthesis techniques, often involving the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may also involve purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Ethyltriphenyltin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions where the ethyl or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides or other nucleophiles in the presence of catalysts are typical.
Major Products:
Oxidation: this compound oxide.
Reduction: Various lower oxidation state tin compounds.
Substitution: Compounds where the ethyl or phenyl groups are replaced by other functional groups.
Scientific Research Applications
Ethyltriphenyltin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its direct application.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
Ethyltriphenyltin is part of a broader class of organotin compounds, which include:
Methyltin compounds: Such as mthis compound.
Butyltin compounds: Such as tributyltin.
Phenyltin compounds: Such as triphenyltin chloride.
Uniqueness: this compound is unique due to the presence of the ethyl group, which influences its reactivity and interaction with other molecules. Compared to methyltin and butyltin compounds, this compound has different steric and electronic properties, affecting its behavior in chemical reactions and biological systems.
Comparison with Similar Compounds
Methyltriphenyltin: Similar structure but with a methyl group instead of an ethyl group.
Tributyltin: Contains three butyl groups attached to the tin atom.
Triphenyltin chloride: Similar structure but with a chloride group instead of an ethyl group.
This compound’s distinct properties make it a valuable compound for various applications, despite its potential toxicity. Its study continues to provide insights into the behavior of organotin compounds and their interactions with biological systems.
Properties
IUPAC Name |
ethyl(triphenyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C2H5.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;1H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJWDDOJYUXIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202592 | |
Record name | Ethyltriphenylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-25-9 | |
Record name | Ethyltriphenylstannane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyltriphenyltin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyltriphenylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyltriphenylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.